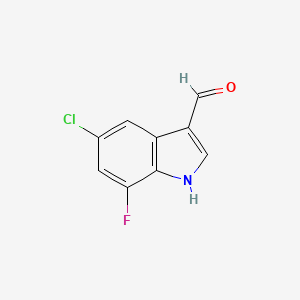

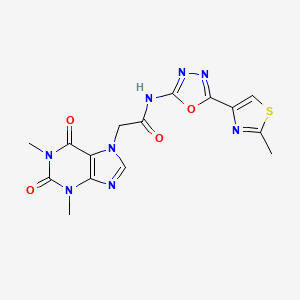

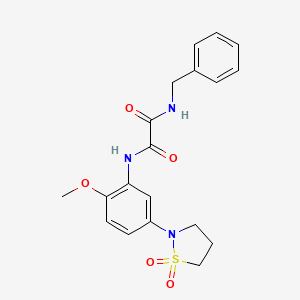

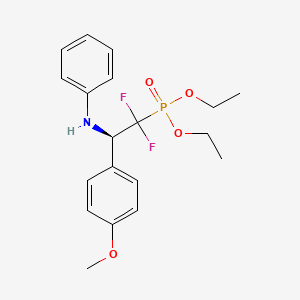

![molecular formula C16H12BrN3O2 B2380507 N-([3,3'-bipyridin]-5-ylmethyl)-5-bromofuran-2-carboxamide CAS No. 2178771-94-1](/img/structure/B2380507.png)

N-([3,3'-bipyridin]-5-ylmethyl)-5-bromofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The description of a compound typically includes its molecular formula, structure, and any known uses or applications. It may also include information on its synthesis or isolation .

Synthesis Analysis

The synthesis of a compound refers to the chemical reactions used to produce it. This can involve a variety of techniques and starting materials .Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine molecular structure .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can be determined experimentally, or predicted based on the compound’s structure and known reaction mechanisms .Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, and reactivity. These properties can be measured experimentally, or predicted based on the compound’s structure .Wissenschaftliche Forschungsanwendungen

Novel Synthesis Techniques

The synthesis of complex bipyridine and furan carboxamide derivatives is a topic of interest due to their potential applications in various fields, including materials science and medicinal chemistry. For instance, Jayarajan et al. (2019) described the water-mediated synthesis of bipyridine-carboxamide derivatives and explored their nonlinear optical (NLO) properties and potential anticancer activity through molecular docking studies, suggesting their utility in developing novel therapeutic agents (Jayarajan et al., 2019).

Advanced Material Applications

Carboxamide-pyridine N-oxide heterosynthon has been shown to enable crystal engineering and the synthesis of pharmaceutical cocrystals, demonstrating the versatility of these compounds in designing new materials with specific functionalities (Reddy et al., 2006).

Molecular and Cellular Characterization

Research on Ru(II) complexes incorporating similar bipyridine structures has provided insights into their biological effects, particularly in anticancer research. The study by Pierroz et al. (2012) highlights the importance of these compounds in understanding the interaction mechanisms with biological targets and their potential applications in developing new cancer therapies (Pierroz et al., 2012).

Catalytic Applications

The catalytic properties of compounds involving bipyridine units have been explored, such as in the Au(III)-catalyzed amidation of benzylic C-H bonds, showcasing their utility in facilitating efficient synthesis of amides, a fundamental class of organic compounds (Zhang et al., 2012).

Environmental Sensing

Coordination polymers based on bipyridine derivatives have been investigated for their potential as fluorescent sensors for detecting hazardous substances like nitrobenzene and dichromate anions, highlighting their application in environmental monitoring (Kan & Wen, 2017).

Wirkmechanismus

Target of Action

The primary target of N-([3,3’-bipyridin]-5-ylmethyl)-5-bromofuran-2-carboxamide is the SARS-CoV-2 main protease (Mpro) . This protease plays a crucial role in mediating viral replication and transcription, making it an attractive target for antiviral therapy .

Mode of Action

N-([3,3’-bipyridin]-5-ylmethyl)-5-bromofuran-2-carboxamide interacts with its target by binding to the active site of the SARS-CoV-2 main protease . This interaction inhibits the protease’s activity, thereby preventing the virus from replicating within the host cell .

Biochemical Pathways

The inhibition of the SARS-CoV-2 main protease disrupts the viral life cycle. The protease is essential for processing the polyproteins that are translated from the viral RNA. By inhibiting this protease, the compound prevents the production of functional viral proteins, thereby halting the replication of the virus .

Pharmacokinetics

The pharmacokinetics of N-([3,3’-bipyridin]-5-ylmethyl)-5-bromofuran-2-carboxamide, like any other drug, can be described by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties . .

Result of Action

The result of the action of N-([3,3’-bipyridin]-5-ylmethyl)-5-bromofuran-2-carboxamide is the inhibition of SARS-CoV-2 replication. By binding to and inhibiting the main protease of the virus, the compound prevents the virus from producing essential proteins, thereby stopping the virus from replicating within the host cell .

Safety and Hazards

Eigenschaften

IUPAC Name |

5-bromo-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN3O2/c17-15-4-3-14(22-15)16(21)20-8-11-6-13(10-19-7-11)12-2-1-5-18-9-12/h1-7,9-10H,8H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZHRADHMXLMYPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CN=CC(=C2)CNC(=O)C3=CC=C(O3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([3,3'-bipyridin]-5-ylmethyl)-5-bromofuran-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2380424.png)

![1-(4-Methylphenyl)-2-[(1-phenyl-2-imidazolyl)thio]ethanone](/img/structure/B2380430.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(Z)-(dimethylamino)methylidene]-1H-indol-2-one](/img/structure/B2380432.png)

![3-[(2-methylpyrimidin-4-yl)oxy]-N-(3-phenylpropyl)pyrrolidine-1-carboxamide](/img/structure/B2380439.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2380441.png)

![N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2380443.png)